Methyl {[3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetate
CAS No.:
Cat. No.: VC9688647
Molecular Formula: C16H10F3NO4
Molecular Weight: 337.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H10F3NO4 |
|---|---|
| Molecular Weight | 337.25 g/mol |
| IUPAC Name | methyl 2-[[3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl]oxy]acetate |
| Standard InChI | InChI=1S/C16H10F3NO4/c1-22-14(21)7-23-9-2-3-10-13(6-9)24-20-16(10)8-4-11(17)15(19)12(18)5-8/h2-6H,7H2,1H3 |
| Standard InChI Key | YEXWAXITPNFLJQ-UHFFFAOYSA-N |
| SMILES | COC(=O)COC1=CC2=C(C=C1)C(=NO2)C3=CC(=C(C(=C3)F)F)F |
| Canonical SMILES | COC(=O)COC1=CC2=C(C=C1)C(=NO2)C3=CC(=C(C(=C3)F)F)F |
Introduction
Methyl {[3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetate is a synthetic organic compound characterized by its unique structural features, including a benzoxazole core substituted with a trifluorophenyl group and an ether linkage to an acetate moiety. This compound belongs to the broader class of heterocyclic compounds, which are significant in medicinal chemistry due to their diverse pharmacological properties.
Synthesis and Purification
The synthesis of Methyl {[3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetate typically involves several steps, starting from commercially available precursors such as 3,4,5-trifluorophenylamine and benzoxazole derivatives. The reaction conditions often include the use of appropriate solvents and elevated temperatures to facilitate the formation of the desired product. Purification techniques such as recrystallization or chromatography may be employed to obtain high-purity samples suitable for further applications.
Potential Applications
This compound's unique structure contributes to distinct chemical and biological properties, making it a subject of interest in various fields of research. While specific applications are not extensively documented, compounds with similar structures have been explored for their roles in medicinal chemistry, particularly in studying enzyme activities and protein interactions.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Weight (g/mol) | Structural Features |
|---|---|---|
| Methyl {[3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetate | 337.25 | Trifluorophenyl, ether linkage, acetate moiety |
| 3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl methanesulfonate | 343.28 | Trifluorophenyl, methanesulfonate group |
| 3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl benzoate | 369.3 | Trifluorophenyl, benzoate group |
Each of these compounds has unique properties influenced by their functional groups, affecting their solubility, reactivity, and biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume